1-Ethoxy-2,3-difluoro-4-iodobenzene
Overview
Description
1-Ethoxy-2,3-difluoro-4-iodobenzene is an organic compound with the molecular formula C8H7F2IO. It is a colorless liquid that is soluble in some organic solvents such as ethanol and ether . This compound is used in various fields, including organic synthesis and chemical research.
Preparation Methods
1-Ethoxy-2,3-difluoro-4-iodobenzene can be synthesized through several methods. One common method involves the reaction of phenetole with iodine and boron trifluoride . The reaction conditions typically include a controlled temperature and the use of appropriate solvents to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality.
Chemical Reactions Analysis
1-Ethoxy-2,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Fluorination: The fluorine atoms in the compound can be involved in fluorination reactions, which are useful in the synthesis of fluorinated organic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Ethoxy-2,3-difluoro-4-iodobenzene has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where fluorinated compounds often exhibit enhanced biological activity.
Material Science: It is used in the synthesis of materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: The compound is used in various chemical research applications to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparison with Similar Compounds
1-Ethoxy-2,3-difluoro-4-iodobenzene can be compared with other similar compounds, such as:
2,3-Difluoro-4-iodophenol: Similar in structure but with a hydroxyl group instead of an ethoxy group.
1-Ethoxy-2,3-difluoro-4-bromobenzene: Similar but with a bromine atom instead of an iodine atom.
1-Ethoxy-2,3-difluoro-4-chlorobenzene: Similar but with a chlorine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQBGHWYRCIGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621438 | |
Record name | 1-Ethoxy-2,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144292-42-2 | |
Record name | 1-Ethoxy-2,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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